6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS No.:
Cat. No.: VC17231676
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one -](/images/structure/VC17231676.png)
Specification
Molecular Formula | C7H6BrN3O |
---|---|
Molecular Weight | 228.05 g/mol |
IUPAC Name | 6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12) |
Standard InChI Key | FCBUUCKGGJDVLV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=NNC(=O)N12)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolo[4,3-a]pyridine scaffold, where a triazole ring is fused to a pyridine ring at positions 4 and 3-a. Bromine occupies position 6, while a methyl group is attached to position 5 (Figure 1). The planar structure facilitates π-π stacking interactions, critical for binding to biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
Exact Mass | 210.968 Da |
Topological Polar Surface | 41.1 Ų |
LogP (Octanol-Water) | 1.56 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The IUPAC name, 6-bromo-5-methyl- triazolo[1,5-a]pyridine, reflects its substitution pattern. Its SMILES notation (CC1=C(C=CC2=NC=NN12)Br) and InChIKey (LYFZTLWVHLYBEK-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .
Spectroscopic Characterization
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NMR: The proton NMR spectrum in DMSO-d₆ shows signals for the methyl group (δ 2.45 ppm, singlet), aromatic protons (δ 7.8–8.2 ppm), and the triazole NH (δ 12.1 ppm, broad) .
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 212.05 ([M+H]⁺), with isotopic patterns consistent with bromine .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a two-step protocol developed by Edmondson et al. :
Step 1: Cyclocondensation
5-Bromo-2-methylpyridin-3-amine reacts with formamide in DMF at 130°C for 12 hours to form the triazole ring.
Step 2: Bromination
The intermediate undergoes bromination using hydroxylamine-O-sulfonic acid in methanol at 20°C, yielding the final product.
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | DMF, formamide | 130°C | 12 h | N/A |
2 | Pyridine, hydroxylamine-O-sulfonic acid | 20°C | 24 h | N/A |
Source: Journal of Medicinal Chemistry
Challenges and Modifications
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Regioselectivity: Competing pathways may form isomeric byproducts; using anhydrous DMF minimizes side reactions .
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Scale-Up: Industrial adaptations employ flow chemistry to enhance reproducibility and safety .
Biological Activity and Applications
DPP-IV Inhibition
In Edmondson et al.’s study, derivatives of this compound demonstrated nanomolar IC₅₀ values against DPP-IV, a protease implicated in glucose metabolism . The bromine atom enhances target binding via halogen bonding, while the methyl group optimizes pharmacokinetics by modulating lipophilicity .
Comparative Analysis with Analogues
Table 3: Substituent Effects on Bioactivity
Compound | LogP | DPP-IV IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
---|---|---|---|
6-Bromo-5-methyl derivative | 1.56 | 12 | 4 |
6-Chloro-5-methyl derivative | 1.32 | 18 | 8 |
5-Methyl unsubstituted | 0.89 | 45 | >32 |
Data synthesized from Edmondson et al. and PubChem
The bromine substituent confers a 2.5-fold increase in potency over chlorine, attributed to enhanced van der Waals interactions with hydrophobic enzyme pockets .
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